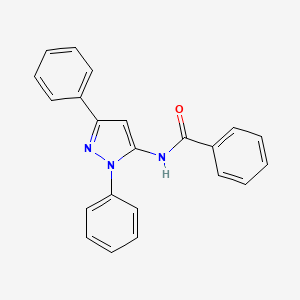
N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide: is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by a pyrazole ring substituted with phenyl groups at positions 1 and 3, and a benzamide moiety at position 5. The structure of this compound allows it to interact with various biological targets, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide typically involves the reaction of 1,3-diphenyl-1H-pyrazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential as an anti-depressant and anti-psychotic agent.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. One of the primary targets is the metabotropic glutamate receptor 5 (mGluR5). The compound acts as a positive allosteric modulator of mGluR5, enhancing the receptor’s response to glutamate. This modulation can lead to various downstream effects, including the enhancement of neuronal plasticity and cognitive functions .
Comparison with Similar Compounds
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB): Another compound with a similar structure but with a cyano group at the 3-position.
N-(1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl)benzamide: A compound with a thiophene ring instead of a phenyl ring at the 3-position.
Uniqueness: N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide is unique due to its specific substitution pattern, which allows it to interact with mGluR5 in a distinct manner. This interaction can lead to unique pharmacological effects, making it a valuable compound for further research and development .
Properties
CAS No. |
77746-90-8 |
|---|---|
Molecular Formula |
C22H17N3O |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(2,5-diphenylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C22H17N3O/c26-22(18-12-6-2-7-13-18)23-21-16-20(17-10-4-1-5-11-17)24-25(21)19-14-8-3-9-15-19/h1-16H,(H,23,26) |
InChI Key |
AYVLYDAJDALPHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


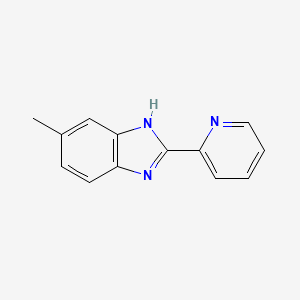

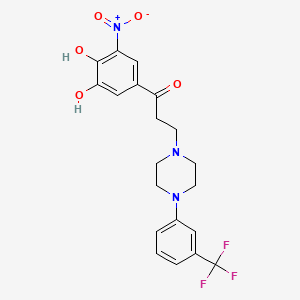
![4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/new.no-structure.jpg)


![4-[2-(4-Phenyl-piperidin-1-yl)-ethoxy]-phenol](/img/structure/B3063696.png)
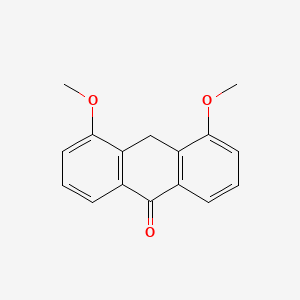
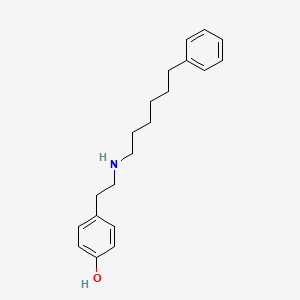

![{[1-(4-fluorophenyl)ethylidene]amino}thiourea](/img/structure/B3063729.png)



